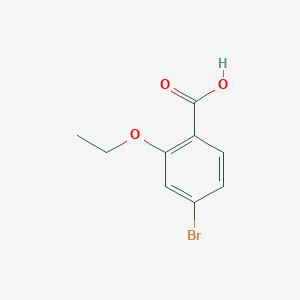

4-Bromo-2-ethoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVOYJBTTPWDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629865 | |

| Record name | 4-Bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89407-43-2 | |

| Record name | 4-Bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Ethoxybenzoic Acid and Its Precursors

Established Synthetic Routes to 4-Bromo-2-ethoxybenzoic Acid

Traditional synthetic pathways to this compound typically involve either the direct bromination of a substituted benzoic acid or the synthesis and subsequent modification of a suitable precursor.

The most direct method for preparing this compound is the electrophilic aromatic substitution of 2-ethoxybenzoic acid. chembk.com In this reaction, the ethoxy group (-OC2H5) is an activating, ortho-para directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The powerful activating effect of the ethoxy group directs the incoming electrophile, a bromonium ion, primarily to the position para to it (C4), yielding the desired product.

Classical bromination often employs molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). jalsnet.com These reagents can be corrosive and toxic, and the reactions may require harsh conditions. wku.edu A common issue is the lack of regioselectivity, which can lead to a mixture of isomers. wku.edu Milder and more selective reagents like N-bromosuccinimide (NBS) are often preferred. NBS can be activated by various means, including Lewis basic additives or catalytic mandelic acid under aqueous conditions, to enhance the electrophilicity of the bromine atom and improve reaction efficiency and selectivity. nsf.govacs.org

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Br₂ / Lewis Acid (e.g., FeBr₃) | 0-5°C in a halogenated solvent | High reactivity, cost-effective jalsnet.com | Corrosive, toxic, often requires harsh conditions, may lack regioselectivity jalsnet.comwku.edu |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724)/water, room temperature nsf.govacs.org | Milder, safer, bench-stable, can offer high regioselectivity wku.edunsf.gov | Lower reactivity than Br₂ without an activator nsf.gov |

| KBr / Orthoperiodic Acid (H₅IO₆) | Dichloromethane (B109758)/water, room temperature organic-chemistry.org | Avoids toxic molecular bromine, cost-effective oxidant, clean workup organic-chemistry.org | Ineffective for unactivated aromatic compounds organic-chemistry.org |

An alternative to direct bromination is a multi-step sequence starting from a different precursor. One such pathway begins with p-bromotoluene. The methyl group of p-bromotoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or through liquid phase catalytic oxidation with oxygen. google.com This forms 4-bromobenzoic acid. Subsequent introduction of the 2-ethoxy group is more complex and less direct than starting with a precursor already containing a directing group at the 2-position.

A more strategically sound precursor is 4-bromo-2-ethoxytoluene. This compound can be synthesized and then the methyl group can be oxidized to a carboxylic acid. This oxidation is a common transformation, though it requires robust conditions that the rest of the molecule must withstand. google.comd-nb.info For instance, photobromination of toluene (B28343) derivatives in the presence of water can yield benzoic acids, potentially through a benzoyl bromide intermediate. d-nb.info

Another viable route involves the ethoxylation of a salicylic (B10762653) acid derivative. For example, o-ethoxybenzoic acid can be synthesized from salicylic acid and bromoethane (B45996) in the presence of a base like potassium hydroxide (B78521). google.com This product could then be brominated as described in section 2.1.1.

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic efforts focus on improving efficiency, safety, and environmental friendliness through innovative protocols.

One-pot syntheses streamline chemical production by performing multiple steps in a single vessel, which saves time, resources, and reduces waste. For derivatives of this compound, a one-pot protocol could involve the initial formation of the acid followed immediately by its conversion to an ester or amide without isolating the intermediate. For example, 4-bromo-2-methoxybenzoic acid can be converted to its acid chloride and then reacted with an amine in a one-pot sequence. Similar strategies are applicable to the ethoxy analogue. Such protocols for related substituted benzoic acids have been developed, for instance, in the synthesis of 1,3,4-oxadiazoles from various carboxylic acids, including 4-bromobenzoic acid, in a single vessel. acs.org

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. wjpmr.com For the synthesis of this compound, this involves several considerations. A key principle is the use of safer solvents, replacing hazardous ones like benzene (B151609) or chlorinated hydrocarbons with aqueous systems or more benign organic solvents. imist.ma Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. ajrconline.org

Atom economy is also a central concept, which seeks to maximize the incorporation of material from the reagents into the final product. wjpmr.com The development of catalytic bromination methods that avoid stoichiometric, toxic, and wasteful reagents is a significant green advancement. wku.edunsf.gov For example, using a catalytic amount of an activator for NBS or employing systems like KBr/H₅IO₆ aligns with green principles by reducing waste and avoiding harsh chemicals. nsf.govorganic-chemistry.org The oxidation of aldehydes to carboxylic acids using a recyclable selenium catalyst with hydrogen peroxide in water is another example of a green protocol. mdpi.com

To maximize the efficiency of any synthesis, careful optimization of reaction conditions is crucial. For the bromination of an activated aromatic ring, key parameters include temperature, solvent, catalyst, and reaction time. jalsnet.comacs.org Lowering the temperature, for instance, can enhance selectivity by minimizing the formation of undesired isomers. The choice of solvent can influence reaction rates and even the reaction pathway. jalsnet.com

Statistical methods like Design of Experiments (DoE) can be used to systematically and efficiently explore the effects of multiple variables. For instance, an optimization study for aromatic bromination might investigate the type and concentration of an additive, solvent composition, and temperature to find the conditions that provide the highest yield of the desired regioisomer with complete selectivity. acs.org The development of a method for producing 2-halogenated benzoic acids highlighted the importance of an alkaline compound in the reaction mixture to achieve high yields and selectivity in a short time. google.com

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Temperature | Affects reaction rate and can impact selectivity between isomers. | Performing bromination at 0-5°C to minimize side-reactions. |

| Solvent | Can affect reagent solubility, reaction rate, and regioselectivity. jalsnet.com | Using acetonitrile/water mixtures to facilitate greener, milder reactions. nsf.gov |

| Catalyst/Additive | Activates the brominating agent, increasing rate and selectivity. nsf.gov | Using catalytic mandelic acid with NBS to enhance bromine's electrophilicity. acs.org |

| Stoichiometry | The molar ratio of reagents affects conversion and can lead to byproducts. | Using a slight excess of the brominating agent (e.g., 1.2 equivalents) to ensure full conversion of the starting material. nsf.gov |

Reactivity and Chemical Transformations of 4 Bromo 2 Ethoxybenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can be readily converted into a range of derivatives, including esters, amides, and acyl halides. These transformations are fundamental in organic synthesis, allowing for the construction of more complex molecules.

The esterification of 4-bromo-2-ethoxybenzoic acid can be achieved through several established methods. The classical Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. For instance, the synthesis of ethyl 4-bromo-2-ethoxybenzoate can be accomplished by refluxing the carboxylic acid with ethanol (B145695) and a catalytic amount of sulfuric acid. The synthesis of this compound itself can be achieved through the hydrolysis of its ethyl ester using a base like sodium hydroxide (B78521) in a solvent mixture such as tetrahydrofuran (B95107) and water. chemicalbook.com

A patent for the preparation of a related compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, describes the esterification of 4-bromo-2-methylbenzoic acid by dissolving it in methanol (B129727) with sulfuric acid as a catalyst. google.com This suggests that similar conditions would be effective for the esterification of this compound with various alcohols to produce a library of ester derivatives. The general reaction is depicted below:

General Esterification Reaction:

this compound + R-OH (Alcohol) ⇌ 4-Bromo-2-ethoxybenzoate Ester + H₂O (in the presence of an acid catalyst)

The following table summarizes representative esterification reactions for benzoic acid derivatives, which are analogous to the expected reactions of this compound.

| Ester Derivative | Alcohol | Catalyst | Typical Conditions |

| Methyl 4-bromo-2-ethoxybenzoate | Methanol | H₂SO₄ | Reflux |

| Ethyl 4-bromo-2-ethoxybenzoate | Ethanol | H₂SO₄ | Reflux |

| Isopropyl 4-bromo-2-ethoxybenzoate | Isopropanol | H₂SO₄ | Reflux |

These ester derivatives are valuable intermediates in organic synthesis, often utilized for their increased solubility in organic solvents and as protecting groups for the carboxylic acid functionality.

The synthesis of amides from this compound provides access to a wide array of molecular scaffolds with potential applications in medicinal chemistry and materials science. The most direct method for amide formation is the reaction of the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the dehydration reaction.

Alternatively, the carboxylic acid can be first converted to a more reactive species, such as an acyl chloride (see section 3.1.3), which then readily reacts with an amine to form the corresponding amide. While specific examples of amidation of this compound are not prevalent in the literature, the existence of compounds like 4-Bromo-2-ethoxy-N-isopropylbenzamide and 4-Bromo-2-ethoxybenzamide in chemical databases confirms that such transformations are feasible. labshake.comchemicalbook.com

General Amidation Reaction (via Acyl Chloride):

this compound + SOCl₂ → 4-Bromo-2-ethoxybenzoyl chloride

4-Bromo-2-ethoxybenzoyl chloride + RNH₂ (Amine) → 4-Bromo-2-ethoxybenzamide Derivative + HCl

The following table provides examples of potential amide derivatives that could be synthesized from this compound.

| Amide Derivative | Amine |

| 4-Bromo-2-ethoxybenzamide | Ammonia |

| N-Methyl-4-bromo-2-ethoxybenzamide | Methylamine |

| N,N-Diethyl-4-bromo-2-ethoxybenzamide | Diethylamine |

| N-Phenyl-4-bromo-2-ethoxybenzamide | Aniline (B41778) |

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as important intermediates in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions. 4-bromo-2-ethoxybenzoyl chloride (CAS number 5213-19-4) can be prepared from this compound by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.com A patent describing the synthesis of a related compound, 5-bromo-2-chlorobenzoyl chloride, utilizes oxalyl chloride in dichloromethane (B109758) with a catalytic amount of dimethylformamide. google.com

General Reaction for Acyl Chloride Formation:

this compound + SOCl₂ → 4-Bromo-2-ethoxybenzoyl chloride + SO₂ + HCl

The high reactivity of 4-bromo-2-ethoxybenzoyl chloride makes it a versatile reagent. For example, it can be used in Friedel-Crafts acylation reactions to introduce the 4-bromo-2-ethoxybenzoyl group onto another aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.com

Applications of 4-Bromo-2-ethoxybenzoyl Chloride:

| Reaction Type | Reagent | Product Type |

| Esterification | Alcohol (e.g., Ethanol) | Ester |

| Amidation | Amine (e.g., Ammonia) | Amide |

| Friedel-Crafts Acylation | Benzene (B151609) / AlCl₃ | Ketone |

Aromatic Ring Functionalization Studies

The substituents on the benzene ring of this compound direct the regiochemical outcome of electrophilic and nucleophilic aromatic substitution reactions. The ethoxy group is an activating, ortho-, para-director due to its electron-donating resonance effect. The bromine atom is a deactivating, ortho-, para-director due to its inductive electron-withdrawing effect and resonance electron-donating effect. The carboxylic acid group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.

In electrophilic aromatic substitution reactions, the position of the incoming electrophile is determined by the directing effects of the existing substituents. For this compound, the powerful ortho-, para-directing effect of the ethoxy group and the ortho-, para-directing effect of the bromine atom are in opposition to the meta-directing effect of the carboxylic acid group.

The ethoxy group, being a strongly activating group, will likely dominate the directing effects. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the ethoxy group. The position para to the ethoxy group is already occupied by the bromine atom. The positions ortho to the ethoxy group are C3 and C1 (where the carboxylic acid is attached). The C1 position is sterically hindered and electronically deactivated by the carboxylic acid. Therefore, the most likely position for electrophilic attack is the C3 position. The bromine at C4 would also direct to the C3 and C5 positions. The carboxylic acid at C1 directs to the C3 and C5 positions. Thus, the directing effects of all three groups converge to favor substitution at the C3 and C5 positions, with C3 being potentially more favored due to less steric hindrance from the bromine atom.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 3,4-Dibromo-2-ethoxybenzoic acid |

| Nitration | HNO₃ / H₂SO₄ | 4-Bromo-2-ethoxy-3-nitrobenzoic acid and 4-Bromo-2-ethoxy-5-nitrobenzoic acid |

| Sulfonation | SO₃ / H₂SO₄ | 4-Bromo-2-ethoxy-3-sulfobenzoic acid and 4-Bromo-2-ethoxy-5-sulfobenzoic acid |

It is important to note that these are predicted outcomes, and experimental verification would be necessary to determine the precise product distribution.

Nucleophilic aromatic substitution (SNAAr) reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halogen) to proceed under mild conditions. In this compound, the leaving group is the bromide ion. The ethoxy group is electron-donating, and the carboxylic acid group, while electron-withdrawing, is not as strongly activating for nucleophilic substitution as a nitro group.

Therefore, nucleophilic aromatic substitution on this compound is expected to be challenging and likely require harsh reaction conditions, such as high temperatures and pressures, and the use of a strong nucleophile. Potential nucleophiles could include amines, alkoxides, and thiols. For example, a reaction with sodium methoxide (B1231860) in methanol at high temperatures could potentially lead to the substitution of the bromine atom with a methoxy (B1213986) group, although this reaction may be slow and produce low yields. pearson.com

A study on the copper-catalyzed amination of 2-bromobenzoic acids with various amines demonstrates a method for C-N bond formation on a related scaffold. This suggests that with the appropriate catalytic system, the bromine atom in this compound could potentially be displaced by an amine.

Potential Nucleophilic Aromatic Substitution Reactions (under forcing conditions):

| Nucleophile | Reagent | Potential Product |

| Methoxide | Sodium Methoxide | 4-Methoxy-2-ethoxybenzoic acid |

| Amine | R₂NH / Catalyst | 4-(Dialkylamino)-2-ethoxybenzoic acid |

| Thiolate | RSNa | 4-(Alkylthio)-2-ethoxybenzoic acid |

Oxidation and Reduction Pathways of Aromatic Moieties

The reactivity of the aromatic ring in this compound towards oxidation and reduction is influenced by the presence of three distinct substituents: a bromine atom, an ethoxy group, and a carboxylic acid group. The ethoxy group is an activating, ortho-para directing group due to its electron-donating nature, while the carboxylic acid and bromine are deactivating, meta-directing groups.

Research into the reduction of the aromatic moiety of similarly substituted benzoic acids often involves catalytic hydrogenation or dissolving metal reductions, such as the Birch reduction. While specific studies on this compound's behavior under these conditions are not extensively detailed in readily available literature, general principles suggest that the electron-rich nature of the ring, enhanced by the ethoxy group, would influence the regioselectivity of such reactions. Oxidation of the aromatic ring is generally challenging without cleaving the ring itself, as the substituents, particularly the carboxylic acid, offer a degree of stability against oxidative degradation.

Cross-Coupling Reactions and Complex Molecule Construction

This compound is a valuable building block in the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions that utilize its carbon-bromine bond. rsc.org These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govnih.gov The bromine atom on this compound serves as an excellent handle for this transformation, allowing for the introduction of a wide array of aryl or vinyl substituents.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

While specific kinetic data for this compound is not prominently published, research on analogous compounds like 4-bromobenzoic acid and 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) provides insight into typical reaction conditions. researchgate.netmdpi.com Effective Suzuki-Miyaura couplings often employ palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine (B1218219) ligands, and a base such as K₃PO₄ or K₂CO₃ in solvents like dioxane or methanol. mdpi.comresearchgate.net The reaction conditions are optimized to achieve high yields, with factors like the choice of catalyst, ligand, base, and solvent playing a crucial role. mdpi.comikm.org.my

Below is a representative table of conditions used in Suzuki-Miyaura reactions for similar aryl bromides, which could be adapted for this compound.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| 4-Bromoacetophenone | Phenylboronic acid | Fe₃O₄@SiO₂/Pd(II)-N₂O₂ (0.25) | Na₂CO₃ | DMA | 140 | >94 | ikm.org.my |

| 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | Arylboronic acids | Pd(OAc)₂ (5) / PCy₃ (10) | K₂HPO₄·3H₂O | MeOH | 90 | up to 89 | researchgate.net |

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the carbon-bromine bond of this compound is amenable to other palladium-catalyzed transformations. These reactions expand the synthetic utility of this compound, allowing for the formation of different types of chemical bonds. Although less common than Suzuki-Miyaura couplings for this specific substrate, reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination are theoretically applicable. rsc.org These methods provide pathways to introduce alkene, alkyne, and amine functionalities, respectively, at the 4-position of the benzoic acid ring, further diversifying its potential in constructing complex molecular architectures.

Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. organic-chemistry.orgwikipedia.orgnih.gov

This compound can serve as the carboxylic acid component in the Ugi reaction. nih.govwikipedia.org Its participation allows for the incorporation of the 4-bromo-2-ethoxyphenyl moiety into complex, peptide-like scaffolds. nih.gov The products of such a reaction retain the bromine atom, which can be used in subsequent transformations, like the cross-coupling reactions discussed previously, creating a powerful strategy for diversity-oriented synthesis. wikipedia.org

The general mechanism of the Ugi reaction involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. organic-chemistry.orgwikipedia.org This is followed by the nucleophilic addition of the isocyanide and subsequent intramolecular acyl transfer (Mumm rearrangement) to yield the final stable product. wikipedia.org The efficiency and high atom economy of MCRs make them a valuable tool in medicinal chemistry and drug discovery for rapidly generating libraries of complex molecules. organic-chemistry.orgresearchgate.net

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is key to optimizing reaction conditions and predicting outcomes. For palladium-catalyzed cross-coupling reactions, the mechanism is generally well-understood and follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to analyze the electronic and structural properties of reactants and intermediates, providing insights into their reactivity. mdpi.com

In the context of the Ugi reaction, the mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which is then trapped by the carboxylate anion. nih.govwikipedia.org The final, irreversible Mumm rearrangement drives the reaction to completion. wikipedia.org While the general pathway is accepted, the precise energetics and the influence of substituents, like those on this compound, can be subjects of more detailed mechanistic and computational investigation to refine the understanding of these complex transformations. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 4-Bromo-2-ethoxybenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive evidence for its structural integrity.

Proton (¹H) NMR Studies for Structural Elucidation

A ¹H NMR spectrum would be utilized to identify the chemical environment of the hydrogen atoms in this compound. Researchers would expect to see distinct signals corresponding to the aromatic protons and the protons of the ethoxy group. The splitting patterns (multiplicity) and coupling constants (J-values) of the aromatic signals would confirm the 1,2,4-trisubstitution pattern on the benzene (B151609) ring. The ethoxy group would be identified by a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, with coupling between them.

However, specific experimental ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J) for this compound, are not available in the surveyed literature.

Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopy

¹³C NMR spectroscopy is employed to detect the carbon framework of a molecule. A standard broadband decoupled ¹³C NMR spectrum of this compound would show nine distinct signals, corresponding to the nine carbon atoms in the molecule: six for the aromatic ring, one for the carboxylic acid, and two for the ethoxy group. The chemical shifts would help in assigning each carbon atom based on its electronic environment. For instance, the carbonyl carbon of the carboxylic acid would appear significantly downfield.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be used to correlate the proton and carbon signals, providing unambiguous confirmation of the structure. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range C-H couplings (2-3 bonds), which is invaluable for assigning quaternary (non-protonated) carbons.

Detailed experimental ¹³C NMR and heteronuclear correlation data for this compound have not been reported in the accessible scientific literature.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (molecular weight: 245.07 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass, which would be consistent with its chemical formula, C₉H₉BrO₃. avantorsciences.com The presence of a bromine atom would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Specific experimental mass spectrometry data, including fragmentation patterns for this compound, are not detailed in the available research.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected. These would include a broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch from the carboxylic acid (around 1700 cm⁻¹), C-O stretching bands for the ether and carboxylic acid functionalities, and various C-H and C=C stretching and bending vibrations corresponding to the aromatic ring and the alkyl portion of the ethoxy group.

A published experimental IR spectrum with specific vibrational frequencies for this compound could not be located in the conducted search.

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

By growing a suitable single crystal of this compound, single-crystal X-ray diffraction analysis could be performed. This technique would provide the absolute structure of the molecule, including precise bond lengths, bond angles, and torsional angles. It would also reveal how the molecules are arranged in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding from the carboxylic acid groups, that stabilize the crystal structure.

A search of scientific databases did not yield any published reports on the single-crystal X-ray diffraction analysis of this compound.

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a cornerstone technique for the solid-state analysis of crystalline materials like this compound. It serves as a primary tool for verifying crystalline purity and identifying the presence of different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical attribute in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties.

While specific PXRD data for this compound is not extensively published, the analysis of structurally related benzoic acid derivatives provides a clear indication of the expected results. researchgate.net The PXRD pattern of a pure crystalline sample of this compound would be expected to show a unique set of diffraction peaks at specific 2θ angles, which serves as a fingerprint for its crystal lattice structure. The sharpness and definition of these peaks are indicative of a high degree of crystallinity. Conversely, the presence of a broad, diffuse background would suggest the existence of amorphous content.

The investigation of polymorphism involves comparing the PXRD patterns of samples crystallized under various conditions (e.g., different solvents, temperatures, or pressures). researchgate.net The appearance of new or shifted peaks in the diffractogram would signal the formation of a different polymorph. For instance, studies on other halogenated benzoic acids have demonstrated that variations in intermolecular interactions, such as hydrogen bonding and halogen bonding, can lead to different crystal packing and, consequently, polymorphism. conicet.gov.ar

Below is an illustrative data table of PXRD peaks for a crystalline benzoic acid derivative, demonstrating the type of data obtained from such an analysis.

Interactive Data Table: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Benzoic Acid Derivative

| 2θ Angle (°) | Relative Intensity (%) |

| 6.2 | 100 |

| 12.5 | 85 |

| 15.1 | 70 |

| 18.8 | 65 |

| 25.2 | 90 |

| (Note: This data is representative of a related benzoic acid derivative and is provided for illustrative purposes.) google.com |

Other Advanced Spectroscopic Techniques

Beyond diffraction methods, a variety of advanced spectroscopic techniques are essential for a full structural and electronic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and distinct signals for the aromatic protons, with their chemical shifts and coupling patterns confirming the 1,2,4-substitution pattern. Based on analogues, the ethoxy protons would likely appear around δ 1.2-1.4 ppm (for the -CH₃) and δ 4.0-4.2 ppm (for the -OCH₂-). The ¹³C NMR spectrum would provide complementary information, with a characteristic signal for the carbonyl carbon of the carboxylic acid expected around 165–170 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a sharp, intense absorption for the C=O stretch of the carbonyl group around 1700 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ether and carboxylic acid groups, and C-Br stretching vibrations at lower wavenumbers.

Interactive Data Table: Expected Spectroscopic Data for this compound based on Analogues

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -OCH₂CH₃ (quartet) | ~4.0-4.2 ppm |

| ¹H NMR | -OCH₂CH ₃ (triplet) | ~1.2-1.4 ppm |

| ¹³C NMR | C =O (Carboxylic Acid) | ~165-170 ppm |

| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ |

| IR | C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ |

| (Note: This data is based on values for structurally similar compounds and is provided for illustrative purposes.) |

Computational and Theoretical Chemistry Studies on 4 Bromo 2 Ethoxybenzoic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netbanglajol.info This method is widely applied to substituted benzoic acids to investigate their fundamental properties. mdpi.comucl.ac.uk For 4-Bromo-2-ethoxybenzoic acid, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to determine its ground-state energy, optimized geometry, and a host of other molecular parameters. researchgate.netbanglajol.info

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, key structural parameters of interest would include the bond lengths and angles within the benzene (B151609) ring, the carboxylic acid group (-COOH), and the ethoxy group (-OCH2CH3).

A crucial aspect of this analysis is understanding the molecule's conformation, particularly the rotation around single bonds. The orientation of the carboxylic acid and ethoxy groups relative to the benzene ring significantly influences the molecule's stability and properties. In related compounds like 4-Bromo-2-hydroxybenzoic acid, studies have shown that the molecule is nearly planar, with a very small dihedral angle (the twist) between the aromatic ring and the carboxylic acid group. researchgate.net A similar planarity would be expected for this compound, although the greater steric bulk of the ethoxy group compared to a hydroxyl group might induce a slightly larger twist. Conformational analysis would systematically rotate the flexible bonds to identify the global minimum energy conformer, which represents the most populated structure at equilibrium.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For instance, a DFT study on the related compound 4-bromo-3-(methoxymethoxy)benzoic acid calculated a HOMO-LUMO energy gap of 4.46 eV, providing a benchmark for the expected range for similar structures. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -2.04 |

| HOMO-LUMO Gap (ΔE) | 4.46 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions.

Red areas signify regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue areas represent regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green areas indicate regions of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid and ethoxy groups, as these are the most electronegative atoms. A region of high positive potential (blue) would likely be centered on the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation. This analysis helps identify sites for intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

From the fundamental energies calculated by DFT, particularly the HOMO and LUMO energies, a set of global reactivity descriptors can be derived. These quantum chemical parameters provide quantitative measures of a molecule's reactivity and stability. researchgate.netbanglajol.info

The conceptual Ionization Energy (I) and Electron Affinity (A) can be approximated from the frontier orbital energies using Koopmans' theorem:

Ionization Energy (I) : The minimum energy required to remove an electron from the molecule. It is approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A) : The energy released when an electron is added to the molecule. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

These values are fundamental to understanding how easily the molecule can be oxidized or reduced.

Building upon ionization energy and electron affinity, several other important reactivity indices can be calculated: researchgate.net

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). It quantifies the ease with which the molecule's electron cloud can be polarized.

Electronegativity (χ) : Represents the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ = -χ). This index helps to classify molecules as strong or weak electrophiles.

These descriptors collectively provide a comprehensive theoretical picture of the chemical behavior of this compound, allowing for predictions of its reactivity in various chemical environments. researchgate.net

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Energy (I) | -E_HOMO | 6.50 |

| Electron Affinity (A) | -E_LUMO | 2.04 |

| Chemical Hardness (η) | (I - A) / 2 | 2.23 |

| Chemical Softness (S) | 1 / η | 0.45 |

| Electronegativity (χ) | (I + A) / 2 | 4.27 |

| Electrophilicity Index (ω) | μ² / 2η | 4.09 |

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a method rooted in Density Functional Theory (DFT) used to identify the most reactive sites within a molecule nih.gov. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered nih.gov. This allows for the prediction of where a molecule is most susceptible to electrophilic attack (losing an electron) or nucleophilic attack (gaining an electron) nih.govmdpi.com.

The condensed Fukui functions are calculated for each atom in the molecule to pinpoint reactivity at a local level. There are three main types of Fukui functions:

fk+ : for nucleophilic attack (attack by a reagent that donates electrons). A higher value indicates a greater susceptibility to nucleophilic attack.

fk- : for electrophilic attack (attack by a reagent that accepts electrons). A higher value suggests a site is more likely to be attacked by an electrophile.

fk0 : for radical attack.

In a DFT study conducted on the closely related compound 4-bromo-3-(methoxymethoxy) benzoic acid, condensed Fukui functions were calculated to predict its reactivity researchgate.netbanglajol.info. Given the structural similarities, the results for this molecule provide a strong indication of the expected reactive sites for this compound. The analysis helps identify which atoms are most likely to participate in chemical reactions. For instance, the oxygen atoms of the carboxylic group are typically expected to be primary sites for electrophilic attack, while certain carbon atoms on the aromatic ring may be susceptible to nucleophilic attack, influenced by the electron-withdrawing and donating effects of the substituents researchgate.net.

Table 1: Condensed Fukui Functions for Reactive Site Prediction in a Related Benzoic Acid Derivative (Data based on a theoretical study of 4-bromo-3-(methoxymethoxy) benzoic acid) researchgate.netbanglajol.info

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

| C1 | 0.042 | 0.038 |

| C2 | 0.031 | 0.029 |

| C3 | 0.057 | 0.051 |

| C4 | 0.028 | 0.035 |

| C5 | 0.063 | 0.059 |

| C6 | 0.025 | 0.021 |

| O1 (Carboxyl) | 0.121 | 0.115 |

| O2 (Carboxyl) | 0.135 | 0.128 |

| Br | 0.015 | 0.019 |

Note: Atom numbering is specific to the studied compound and serves for illustrative purposes.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent rsc.org. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent on a solute molecule researchgate.netbanglajol.info. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent influences the molecule's electronic structure and reactivity descriptors researchgate.netbanglajol.info.

A theoretical study on 4-bromo-3-(methoxymethoxy) benzoic acid demonstrated that solvation alters the values of key reactivity descriptors researchgate.netbanglajol.info. Parameters such as the HOMO-LUMO energy gap, ionization potential, and electrophilicity index are calculated in both the gas phase and in a solvent to quantify these effects. Generally, polar solvents can stabilize charge distributions, which may, in turn, affect the molecule's reactivity . For substituted benzoic acids, solvent interactions can influence the acidity and the rate of reactions involving the carboxylic acid group doaj.orgjbiochemtech.comresearchgate.net. The analysis shows that solvation can change the electronic structure and, consequently, the chemical behavior of the compound researchgate.net.

Table 2: Effect of Solvation on Reactivity Descriptors for a Related Benzoic Acid Derivative (Data based on a theoretical study of 4-bromo-3-(methoxymethoxy) benzoic acid) researchgate.netbanglajol.info

| Parameter | Gas Phase | Solvated (PCM) |

| HOMO Energy (eV) | -6.98 | -7.15 |

| LUMO Energy (eV) | -2.52 | -2.68 |

| Energy Gap (eV) | 4.46 | 4.47 |

| Electrophilicity Index (ω) | 2.59 | 2.71 |

| Hardness (η) | 2.23 | 2.24 |

Non-Linear Optical (NLO) Properties Theoretical Estimation

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics researchgate.netplu.mx. Computational chemistry allows for the prediction of a molecule's NLO properties by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) researchgate.net. Molecules with large hyperpolarizability values are considered promising candidates for NLO applications researchgate.net. These properties are related to the molecule's response to an applied electric field, such as that from a high-intensity laser researchgate.net.

For substituted benzoic acids, the presence of both electron-donating and electron-withdrawing groups attached to the aromatic ring can lead to significant intramolecular charge transfer, which is a key factor for high NLO response dntb.gov.uaresearchgate.net. In the case of this compound, the ethoxy group acts as an electron donor and the bromo and carboxylic acid groups act as electron acceptors.

Theoretical calculations on the related 4-bromo-3-(methoxymethoxy) benzoic acid have been used to estimate its NLO properties researchgate.netbanglajol.info. The computed values for polarizability and hyperpolarizability indicate the molecule's potential as an NLO material.

Table 3: Theoretically Estimated NLO Properties for a Related Benzoic Acid Derivative (Data based on a theoretical study of 4-bromo-3-(methoxymethoxy) benzoic acid) researchgate.net

| Property | Calculated Value |

| Dipole Moment (μ) | 3.54 Debye |

| Mean Polarizability (α) | 2.15 x 10-23 esu |

| First Hyperpolarizability (β) | 1.89 x 10-30 esu |

pKa Determination through Computational Models

The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity in a solution. Computational models provide a valuable, non-experimental route to predict pKa values nih.gov. These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent researchgate.netmdpi.com.

Several computational approaches exist, including the direct method and methods based on thermodynamic cycles nih.govresearchgate.net. Accurate pKa prediction is challenging because it requires precise calculations of the free energies of the acid and its conjugate base in both the gas phase and solution, with the solvation energy being a critical and complex component researchgate.netmdpi.com.

For substituted benzoic acids, the pKa is heavily influenced by the electronic effects of the substituents on the aromatic ring semanticscholar.org. Electron-withdrawing groups (like bromine) generally increase acidity (lower pKa), while electron-donating groups (like ethoxy) decrease acidity (higher pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.20) mdpi.comsemanticscholar.org. In this compound, the final pKa will depend on the balance of these opposing effects. Recent DFT models have shown high reliability in predicting the pKa of bromo- and chloro-substituted benzoic acids nih.gov. Computational studies on various substituted benzoic acids have established robust methodologies for these predictions, often achieving a mean absolute error of less than 0.5 pKa units nih.govnih.govrsc.org.

Applications in Organic Synthesis and Agrochemical Research

Building Block for New Chemical Entities (NCEs)

4-Bromo-2-ethoxybenzoic acid functions as a fundamental building block in the creation of New Chemical Entities (NCEs). lookchem.com Its structural analogue, 4-Bromo-2-methoxybenzoic acid, is widely utilized for developing various chemical entities due to its capacity to undergo reactions like esterification and amidation, which are critical for assembling complex organic compounds. chemimpex.com The reactivity of the bromine atom allows for its replacement through nucleophilic substitution or its use in cross-coupling reactions, enabling the attachment of different molecular fragments. smolecule.com This versatility makes compounds like this compound valuable to chemists in both academic and industrial research who are focused on designing and synthesizing novel molecules. chemimpex.com

Table 1: Synthetic Applications of this compound and Its Analogues

| Application Area | Compound Mentioned | Role | Source(s) |

| New Chemical Entities | 5-Bromo-4-chloro-2-methoxybenzoic acid | Intermediate for NCE development | |

| 4-Bromo-2-methoxybenzoic acid | Building block for various chemical entities | chemimpex.com | |

| 5-bromovanillic acid | Building block for NCEs and materials | lookchem.com | |

| Biologically Active Molecules | 4-Bromo-2-methoxybenzoic acid | Intermediate for potential drug candidates | chemimpex.com |

| 3-bromo-4-ethoxybenzoic acid | Precursor for compounds with agricultural biological activity | google.com | |

| Agrochemicals | This compound | Intermediate in agrochemical synthesis | cymitquimica.com |

| 2-Bromo-4-methoxybenzoic acid | Potential as a fungicide and herbicide | ||

| Dyes and Pigments | 4-Bromo-2-methoxybenzoic acid | Intermediate in dye and pigment production | chemimpex.comchembk.com |

| 4-Methoxy benzoic acid | Intermediate in the manufacture of dyes & pigments | sdichem.com |

Synthesis of Biologically Active Molecules

The compound is an important intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com Derivatives of benzoic acid are frequently explored for their potential applications in pharmaceuticals. cymitquimica.com For instance, research has demonstrated that hydrazides of iodobenzoic acids can be used as starting materials to create acylhydrazones with potential antimicrobial and anticancer properties. mdpi.com This highlights a synthetic pathway where halogenated benzoic acids are precursors to pharmacologically relevant molecules. Furthermore, related bromo-benzoic acid structures have been utilized as key intermediates in the synthesis of SGLT-2 inhibitors, a class of drugs used in diabetes treatment. wipo.int

Development of Agrochemicals

This compound and its isomers are significant in the research and development of agrochemicals. cymitquimica.com Benzoic acid compounds are known to be important secondary metabolites in various plants and often exhibit biological activities such as antibacterial and weeding effects, serving as lead compounds for botanical pesticides. google.com The modification of these compounds is a strategy for developing new agents for agricultural use. google.com

Research into isomers of this compound has revealed their potential as herbicides. A patent for 3-bromo-4-ethoxybenzoic acid indicates that the compound shows a good inhibitory effect against a variety of weeds. google.com Similarly, 2-Bromo-4-methoxybenzoic acid, another structural isomer, has demonstrated herbicidal activity against several weed species, believed to function by disrupting metabolic processes in the target plants. These findings suggest that the bromo-ethoxybenzoic acid scaffold is a promising structural motif for the development of new herbicidal agents.

In addition to herbicides, this class of compounds is used to develop other pesticidal agents. The isomer 3-bromo-4-ethoxybenzoic acid has been found to have an inhibitory action against plant pathogens like apple canker and grape white rot. google.com Likewise, 2-Bromo-4-methoxybenzoic acid exhibits significant antifungal properties against plant pathogens such as Cytospora mandshurica and Coniella diplodiella. Furthermore, research into nematicidal agents has involved synthesizing esters from 4-bromobenzoic acid, which showed efficacy against plant-parasitic nematodes. nih.gov This indicates the utility of bromo-alkoxybenzoic acids as precursors for a range of pesticides, including fungicides and nematicides.

Table 2: Reported Agrochemical Activity of Related Benzoic Acid Isomers

| Compound | Activity Type | Target Organism(s) | Source(s) |

| 3-Bromo-4-ethoxybenzoic acid | Herbicidal | Various weeds | google.com |

| Fungicidal | Apple canker, Grape white rot | google.com | |

| 2-Bromo-4-methoxybenzoic acid | Herbicidal | Several weed species | |

| Fungicidal | Cytospora mandshurica, Coniella diplodiella | ||

| 4-Bromobenzoic acid esters | Nematicidal | Meloidogyne incognita, Nacobbus aberrans | nih.gov |

Intermediate in Dye and Pigment Production

This compound also serves as an intermediate in the synthesis of dyes and pigments. chembk.com Its close analogue, 4-bromo-2-methoxybenzoic acid, is employed in the production of dyes, where it contributes to enhancing color stability and performance. chemimpex.com The general class of benzoic acid derivatives is used in the manufacture of various dyes and pigments. sdichem.com The production of organic dyes and pigments often involves multiple synthetic steps, starting with simpler intermediates that are progressively built into the final complex dye structure. epa.gov Compounds like this compound fit into this process as second-step intermediates, where functional groups are developed and prepared for combination into the final dye skeleton. epa.gov

Biological and Medicinal Chemistry Research Applications

Scaffold for Pharmaceutical Development

There is a notable lack of specific research data identifying 4-Bromo-2-ethoxybenzoic acid as a key scaffold in pharmaceutical development for the following areas:

Anti-Inflammatory Drug Candidates

No specific studies were identified that detail the use of This compound as a precursor or scaffold for the development of anti-inflammatory drug candidates. While related methoxy-substituted benzoic acids are mentioned as intermediates in the synthesis of potential anti-inflammatory agents, this has not been specifically documented for the ethoxy counterpart. chemimpex.comnetascientific.com

Analgesic Drug Development

Similarly, the role of This compound in the development of analgesic drugs is not described in the available research. The synthesis of compounds for pain relief has been associated with its methoxy (B1213986) analogue, but not the ethoxy form. chemimpex.com

Agents Targeting Neurological Pathways

The investigation of This compound as a scaffold for agents targeting neurological pathways is not present in the public scientific literature. In contrast, derivatives of 4-bromo-2-methoxybenzamide (B1289623) have been explored for their potential to act on neurological targets like dopamine (B1211576) D2 receptors.

Anticancer Research and Cytotoxicity Studies

Dedicated anticancer research focusing on This compound is not apparent from the available information. The broader family of benzoic acid derivatives has been a subject of interest in oncology, but specific data for the 4-bromo-2-ethoxy variant is missing. researchgate.netjocpr.comderpharmachemica.comgoogle.com

Synthesis of Cytotoxic Derivatives

There are no specific reports on the synthesis of cytotoxic derivatives originating from This compound . Research on cytotoxic derivatives often involves other substitution patterns on the benzoic acid ring. doi.orgnih.govacs.org

Mechanism of Action in Cancer Cell Lines

Consequently, without the synthesis and testing of specific cytotoxic derivatives of This compound , there is no information regarding their potential mechanisms of action in cancer cell lines. Studies on the mechanisms of action are available for other, structurally different, benzoic acid derivatives. google.com

Antiviral Research, with a Focus on HBV Inhibition

Research into novel antiviral agents is critical in addressing the challenges posed by chronic viral infections like Hepatitis B. While direct studies on this compound are not extensively documented in publicly available research, the broader class of substituted benzoic acid derivatives, particularly salicylamides and phenylpropenamides, has been a focal point of investigation for their potential to inhibit the Hepatitis B virus (HBV). These studies provide valuable insights into how structural modifications on the benzoic acid scaffold can influence antiviral efficacy.

Structure-activity relationship (SAR) studies on related compounds offer a framework for understanding the potential anti-HBV activity of this compound. In the development of salicylamide (B354443) derivatives as potent anti-HBV agents, modifications on both the aniline (B41778) and benzoic acid moieties have been systematically explored. For instance, the introduction of electron-withdrawing groups like nitro (NO₂), trifluoromethyl (CF₃), and cyano (CN) onto the aniline ring of salicylamide derivatives has been investigated to determine their effect on antiviral potency. nih.gov

One study revealed that among nitro-substituted derivatives, a compound bearing a 2'-methyl-4'-nitro-aniline moiety demonstrated moderate anti-HBV activity. nih.gov Similarly, within a series of CF₃-substituted compounds, a derivative with a 2',4'-diCF₃ substitution showed significant inhibition of HBV replication. nih.gov These findings underscore the importance of the electronic and steric properties of substituents in modulating antiviral activity. The presence of a bromine atom at the C4 position and an ethoxy group at the C2 position of this compound would similarly be expected to influence its electronic distribution and steric profile, which could be critical for its interaction with viral targets.

Table 1: Anti-HBV Activity of Selected Salicylamide Derivatives

| Compound | Substituents on Aniline Moiety | Inhibition of HBV Replication (%) at 5 µM |

|---|---|---|

| Niclosamide | - | 49 |

| 12 | - | 16 |

| 31 | 2',4'-diCF₃ | ~50 |

Data sourced from a study on salicylamide derivatives. nih.gov

A key mechanism through which many anti-HBV compounds exert their effect is by targeting the viral capsid assembly process. The HBV core protein (HBc) is essential for forming the viral nucleocapsid, a critical step in viral replication. nih.govnih.gov Capsid assembly modulators (CAMs) are a class of antiviral agents that can interfere with this process, leading to the formation of non-infectious, empty capsids or aberrant structures. researchgate.netnih.gov

Mechanistic studies on salicylamide derivatives have shown that they can impact HBV replication through different pathways. For example, some compounds were found to impair the expression of the HBV core protein, while others disrupted the assembly of the capsid without significantly affecting protein expression levels. nih.gov This suggests that specific structural features within the salicylamide scaffold can dictate the precise mechanism of antiviral action. The structural attributes of this compound, specifically the bromo and ethoxy groups, would likely influence its potential to interact with the core protein and interfere with capsid formation. The development of novel CAMs remains a promising strategy for achieving a functional cure for chronic hepatitis B. nih.gov

Antimicrobial and Antifungal Investigations

The search for new antimicrobial and antifungal agents is driven by the increasing prevalence of drug-resistant pathogens. Substituted benzoic acid derivatives have been explored for their potential in this area.

While specific data on this compound against methicillin-resistant Staphylococcus aureus (MRSA) is limited, studies on related structures provide valuable insights. For example, the addition of a methoxy substituent to a bromo-benzoic acid derivative was shown to increase its antibacterial activity against MRSA. lookchem.com This highlights the influential role of alkoxy groups on the benzoic acid ring in enhancing antibacterial efficacy.

Furthermore, research on 4-ethoxybenzoic acid has demonstrated its ability to inhibit biofilm formation in S. aureus. nih.gov Biofilms are a major contributor to antibiotic resistance and chronic infections. 4-ethoxybenzoic acid was found to reduce biofilm formation by up to 87% with minimal impact on bacterial growth, suggesting an anti-pathogenic rather than a bactericidal mechanism at the tested concentrations. nih.gov It was also observed to decrease the hydrophobicity of the bacterial cells, which is a critical factor for biofilm formation. nih.gov Combination treatment of 4-ethoxybenzoic acid with vancomycin (B549263) significantly increased the killing of biofilm-dwelling cells, indicating a synergistic effect. nih.gov These findings suggest that the ethoxy group, as present in this compound, could be a key pharmacophore for anti-biofilm activity.

Derivatives of benzoic acid have also been evaluated for their antifungal properties. In a study investigating novel phenolic acid triazole derivatives, a compound, methyl 4-(2-bromoethoxy)benzoate, which shares structural similarities with this compound, exhibited a strong inhibitory effect against the plant pathogenic fungus Rhizoctonia solani AG1, with an inhibition rate of 88.6% at a concentration of 200 µg/mL. nih.gov This suggests that the bromo-alkoxy-benzoate scaffold has potential as an antifungal lead structure.

Another study on 1,2,4-oxadiazole (B8745197) derivatives containing anisic acid (4-methoxybenzoic acid) showed significant antifungal activities against a range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Colletotrichum capsica. researcher.life The efficacy of these derivatives highlights the potential of substituted benzoic acids in the development of new antifungal agents.

Table 2: Antifungal Activity of a Related Benzoate Compound

| Compound | Fungal Strain | Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| Methyl 4-(2-bromoethoxy)benzoate | Rhizoctonia solani AG1 | 200 | 88.6 |

Data sourced from a study on phenolic acid triazole derivatives. nih.gov

Antioxidant Activity Evaluation

Phenolic and benzoic acid derivatives are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant potential of compounds related to this compound has been investigated in several studies.

Bromophenols isolated from marine red algae have demonstrated potent antioxidant activities, in some cases stronger than or comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. researchgate.net The presence of hydroxyl groups on the aromatic ring is a key determinant of this activity. researchgate.net While this compound itself does not possess a free hydroxyl group, its metabolic derivatives could potentially exhibit such features.

Studies on various crude extracts of plants have identified compounds like 3-hydroxy-4-methoxybenzoic acid and 2-methoxy-4-vinylphenol (B128420) as having antioxidant properties. japsonline.com The evaluation of new organic reagents, such as 2-[2'-(5-nitro thiazolyl)azo]-4,6-dimethoxy benzoic acid (NTADMBA), has also shown potential antioxidant activity. researchgate.net These findings collectively suggest that the benzoic acid scaffold, with various substitutions, is a promising template for the development of novel antioxidants. The specific antioxidant capacity of this compound would need to be determined through direct experimental evaluation, such as DPPH radical scavenging assays or ferric reducing antioxidant power assays. japsonline.comimist.ma

Interaction with Biological Targets (Enzymes, Receptors)

The therapeutic potential of any compound is fundamentally linked to its ability to interact with biological macromolecules, such as enzymes and receptors, thereby modulating their function. Research into this compound explores its role as a scaffold or pharmacophore in designing inhibitors for various enzyme classes.

Protein Kinase CK2 is a ubiquitously expressed serine/threonine kinase involved in a vast number of cellular processes, including cell survival and proliferation. mdpi.com Its overexpression is linked to numerous cancers, making it a significant target for anti-cancer drug development. nih.gov While most kinase inhibitors target the highly conserved ATP-binding site, this can lead to off-target effects. nih.gov Consequently, there is growing interest in developing allosteric inhibitors, which bind to sites on the enzyme other than the active site, offering a potential for greater selectivity. mdpi.com

Several allosteric sites on CK2 have been identified, providing novel opportunities for drug design. mdpi.com For instance, research has led to the discovery of 2-aminothiazole (B372263) derivatives that function as allosteric modulators of CK2. nih.gov However, a review of the scientific literature did not yield specific studies detailing the activity of this compound as an allosteric modulator of Protein Kinase CK2. While various benzoic acid derivatives have been investigated as CK2 inhibitors, with some proposed to bind allosterically, direct evidence for this compound in this context is not presently available in search results. biorxiv.org

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histone proteins, a key interaction for regulating gene transcription. nih.gov The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers and have emerged as major therapeutic targets in oncology and inflammation. nih.gov Inhibitors that competitively bind to the bromodomains of BET proteins can displace them from chromatin, leading to the suppression of key oncogenes like MYC. nih.gov

Significant research has focused on developing small-molecule BET inhibitors. google.com While various chemical scaffolds have been explored, specific research detailing this compound as a direct inhibitor of BET bromodomains is not available in the searched literature. The development of selective probes for different bromodomain families remains an important area of research. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, researchers can identify the key functional groups, or pharmacophores, responsible for its therapeutic effects. While direct SAR studies for this compound are limited in the available literature, analysis of related structures provides valuable context on the potential contribution of its constituent parts—the bromobenzoic acid core and the ethoxy group.

In studies of various benzoic acid derivatives, the substitution pattern on the phenyl ring is shown to be critical for activity against different enzymes. For example, in a series of 4-bromobenzohydrazide (B182510) derivatives tested as α-amylase inhibitors, the core 4-bromobenzohydrazide structure was found to be essential for the inhibitory potential, with variations in activity attributed to the different substitutions on the attached aryl aldehydes. researchgate.net This highlights the importance of the 4-bromo-substituted phenyl ring as a foundational element for molecular recognition by the enzyme.

Similarly, in the development of bromodomain inhibitors based on a 3,5-dimethylisoxazole (B1293586) scaffold, the introduction of an ethoxy substituent was found to enhance the compound's potency against the first bromodomains of BRD2 and BRD4. acs.org This suggests that an ethoxy group, like the one present in this compound, can be a favorable feature for interaction with certain biological targets.

The following tables summarize SAR data from studies on related compounds, illustrating how specific structural modifications affect biological activity.

Table 1: SAR of Benzoic Acid Derivatives as Tyrosinase Inhibitors nih.gov

| Compound | Structure | Key Substituents | IC₅₀ (µM) |

| Kojic Acid (Standard) |  | - | 16.67 |

| L-Mimosine (Standard) |  | - | 3.68 |

| Compound 7 |  | N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | 1.09 |

| Other Synthesized Derivatives (1-6, 8-10) | Varied ester and amide derivatives of benzoic acid | Varied R-groups on ester/amide functionality | >1.09 |

| This table is interactive. Click on headers to sort. | |||

| Note: The structures are representative examples for illustrative purposes. |

Table 2: SAR of 4-Bromobenzohydrazide Derivatives as α-Amylase Inhibitors researchgate.net

| Compound ID | R-Group on Hydrazone | IC₅₀ (µM) ± SEM | Potency vs. Standard |

| Acarbose (Standard) | - | 1.34 ± 0.019 | - |

| Compound 23 | 2,3-dichlorophenyl | 5.5 ± 0.019 | Less Active |

| Compound 8 | 2-nitrophenyl | > Acarbose | Less Active |

| Compound 24 | 2,5-dichlorophenyl | > Acarbose | Less Active |

| Most Active Analogs | Varied substituted phenyl | 0.217 ± 0.012 | More Active |

| This table is interactive. Click on headers to sort. |

These examples from related compound classes underscore the principle that both the halogen substitution (bromo group) and the alkoxy group (ethoxy group) in a molecule like this compound are likely to be significant determinants of its biological activity profile. researchgate.netacs.org The bromo group can influence binding through halogen bonds and affect the electronic properties of the aromatic ring, while the ethoxy group at the ortho position can impact conformation and provide additional hydrophobic or hydrogen bonding interactions.

Materials Science Applications of 4 Bromo 2 Ethoxybenzoic Acid Derivatives

Formulation of Specialty Polymers and Resins

Derivatives of bromo-benzoic acids serve as critical components in the synthesis of specialty polymers, particularly as initiators in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The bromine atom provides a reactive site for initiating polymer chain growth, while the carboxylic acid group offers a terminal functional handle for further reactions or for imparting specific properties like solubility and adhesion.

Detailed Research Findings

Research has demonstrated the use of bromo-benzoic acid derivatives as effective initiators for the synthesis of well-defined polymers with low polydispersity. For instance, compounds like 4-(1-bromoethyl)benzoic acid have been employed to initiate the polymerization of styrene. researchgate.net This process yields polystyrene chains with a terminal carboxylic acid group, a valuable feature for creating functional polymers, block copolymers, or for grafting onto surfaces. The ability to precisely control the polymer's molecular weight and structure is a hallmark of this approach. researchgate.net

The use of these initiators allows for the creation of polymers with tailored architectures and functionalities, which are crucial for applications in drug delivery, nanotechnology, and advanced coatings.

Table 1: Bromo-Benzoic Acid Derivatives as ATRP Initiators for Polystyrene

| Initiator | Polymer | Key Characteristics | Reference |

|---|---|---|---|

| 4-(1-bromoethyl)benzoic acid | Polystyrene | Well-defined terminal carboxylic acid groups, low polydispersities. | researchgate.net |

| 4-(2-(2-bromopropionyloxy)ethoxy)benzoic acid | Polystyrene | Well-defined terminal carboxylic acid groups, low polydispersities. | researchgate.net |

Coatings and Adhesives Enhancement

In the field of coatings and adhesives, derivatives such as 4-ethoxybenzoic acid are utilized as components in the synthesis of polyester (B1180765) resins. google.com These resins form the backbone of many high-performance coating formulations. The incorporation of benzoic acid derivatives into the polymer structure can significantly influence the final properties of the coating, such as hardness, chemical resistance, and adhesion to substrates.

Detailed Research Findings

While direct studies on 4-bromo-2-ethoxybenzoic acid in coatings are limited, the inclusion of its structural analogs, like 4-ethoxybenzoic acid, in polyester resin formulations is documented in patent literature for creating coating compositions. google.com The carboxylic acid function of these molecules allows them to be integrated into a polyester backbone through esterification reactions with polyols. The ethoxy group can enhance solubility and compatibility with other components in the formulation. The presence of a bromine atom, as in this compound, could be leveraged to introduce flame retardant properties or to serve as a reactive handle for subsequent cross-linking reactions, potentially leading to more durable and robust coating networks.

Table 2: Role of Benzoic Acid Derivatives in Coating Formulations

| Compound | Polymer System | Potential Enhancement | Reference |

|---|---|---|---|

| 4-Ethoxybenzoic acid | Polyester Resins | Component of the polymer backbone for coating agents. | google.com |

| This compound (projected) | Polyester/Epoxy Resins | Improved flame retardancy, site for cross-linking, enhanced durability. | N/A |

Mesoporous Materials Synthesis

Benzoic acid derivatives are instrumental in the synthesis and functionalization of mesoporous materials, which are characterized by their large surface area and uniform pore size. These materials are crucial for applications in catalysis, separation, and drug delivery. The derivatives can act as structure-directing agents (templates) or as linkers to covalently attach functional molecules to the surface of the porous framework.

Detailed Research Findings

Research has shown that benzoic acid derivatives can play a key role in organizing the structure of mesoporous materials. For example, p-aminobenzoic acid, a structural relative, has been used as a non-surfactant template in the synthesis of mesoporous silica (B1680970) nanoparticles. google.com In another application, 4-(bromomethyl)benzoic acid was used as a precursor to synthesize an organometallic tin complex. unl.pt This complex was then successfully immobilized on mesoporous carbon materials like activated carbon and multi-walled carbon nanotubes to create a recyclable catalyst. unl.pt This demonstrates the utility of bromo-benzoic acid derivatives as a bridge between a functional catalytic complex and a high-surface-area support, a key strategy in designing heterogeneous catalysts.

Table 3: Application of Benzoic Acid Derivatives in Mesoporous Materials

| Derivative | Material | Role of Derivative | Application | Reference |

|---|---|---|---|---|

| p-Aminobenzoic acid | Mesoporous silica | Non-surfactant template | Drug delivery | google.com |

| 4-(Bromomethyl)benzoic acid | Mesoporous carbon | Precursor for a linker to immobilize a catalyst | Heterogeneous catalysis | unl.pt |

OLED Materials and Aggregation-Induced Emission (AIE) Studies

In the realm of organic electronics, derivatives of bromo-benzoic acid are valuable precursors for synthesizing complex organic molecules used in Organic Light-Emitting Diodes (OLEDs). These molecules can function as emitters, hosts, or charge-transporting materials. The specific substituents on the benzoic acid core are crucial for tuning the electronic and photophysical properties of the final OLED material, such as its emission color and efficiency.

Detailed Research Findings

While research on the direct use of this compound in AIE materials is not widely published, related bromo-benzoic acid derivatives are key starting materials for advanced OLED emitters. For instance, 2-bromo-5-fluorobenzoic acid and 2-bromo-5-methoxybenzoic acid have been used in the synthesis of substituted N-methylacridones. rsc.org These acridone (B373769) derivatives were investigated as deep blue emitters exhibiting high-efficiency reverse intersystem crossing (HIGHrISC), a mechanism that enhances the efficiency of OLEDs by converting non-emissive triplet excitons into emissive singlet excitons. rsc.org This work highlights the importance of the bromo-benzoic acid scaffold in constructing the core of sophisticated molecules for next-generation lighting and display technologies.

Table 4: Bromo-Benzoic Acid Derivatives in the Synthesis of OLED Materials

| Starting Material | Synthesized Compound Class | Application/Property Studied | Reference |

|---|---|---|---|